(1S,2R,5R)-2,10-Epoxypinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,5R)-2,10-Epoxypinane is a bicyclic organic compound that belongs to the class of pinane derivatives It is characterized by the presence of an epoxide group, which is a three-membered cyclic ether, attached to the pinane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5R)-2,10-Epoxypinane typically involves the epoxidation of pinane derivatives. One common method is the reaction of pinane with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the selective formation of the epoxide group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as titanium-based catalysts, can enhance the efficiency of the epoxidation process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5R)-2,10-Epoxypinane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide group can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted pinane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2R,5R)-2,10-Epoxypinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R,5R)-2,10-Epoxypinane involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity can lead to the modulation of biological pathways and the exertion of biological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of its derivatives.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,5R)-2-Isopropyl-5-methylcyclohexanol: A similar compound with a hydroxyl group instead of an epoxide.
(1S,2R,5R)-2-Isopropenyl-5-methylcyclohexanol: Another related compound with an isopropenyl group.
Uniqueness
(1S,2R,5R)-2,10-Epoxypinane is unique due to the presence of the epoxide group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research in various scientific fields.
Properties
CAS No. |
23516-38-3 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,2R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10+/m1/s1 |
InChI Key |
OUXAABAEPHHZPC-WEDXCCLWSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@@]3([C@H]1C2)CO3)C |
Canonical SMILES |
CC1(C2CCC3(C1C2)CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.